Product packaging for 2-Ethyl-1H-imidazo[4,5-f]quinoxaline(Cat. No.:CAS No. 122228-79-9)

2-Ethyl-1H-imidazo[4,5-f]quinoxaline

Cat. No.: B056853
CAS No.: 122228-79-9
M. Wt: 198.22 g/mol
InChI Key: ZPLNPDCKRNEDCF-UHFFFAOYSA-N
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Description

2-Ethyl-1H-imidazo[4,5-f]quinoxaline is a member of the heterocyclic aromatic amine (HAA) family, a class of compounds that form during the high-temperature cooking of protein-rich foods. This specific compound is of significant research interest due to its potent mutagenic and carcinogenic properties, serving as a critical reference standard in toxicological and food safety studies. Its primary mechanism of action involves metabolic activation by cytochrome P450 enzymes (primarily CYP1A2) to form N-hydroxylated intermediates, which are subsequently esterified. These reactive esters can form DNA adducts, leading to guanine and adenine modifications that initiate mutagenesis and carcinogenesis. Researchers utilize this compound to investigate the formation and biological impact of dietary mutagens, to study the metabolic pathways involved in HAA bioactivation, and to assess DNA damage and repair mechanisms in various in vitro and in vivo models. Its application is essential for advancing our understanding of chemical carcinogenesis, risk assessment associated with cooked food consumption, and the development of potential chemopreventive strategies. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N4 B056853 2-Ethyl-1H-imidazo[4,5-f]quinoxaline CAS No. 122228-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-3H-imidazo[4,5-f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-2-9-14-8-4-3-7-10(11(8)15-9)13-6-5-12-7/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLNPDCKRNEDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=CC3=NC=CN=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Analytical Characterization of 2 Ethyl 1h Imidazo 4,5 F Quinoxaline

Advanced Spectroscopic Techniques

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2-Ethyl-1H-imidazo[4,5-f]quinoxaline, have not been reported in the reviewed literature.

The characteristic FT-IR absorption bands (in cm⁻¹) corresponding to the vibrational modes of the functional groups present in this compound are not documented.

Information regarding the electronic absorption maxima (λmax) and molar absorptivity (ε) for this compound is not available.

Mass Spectrometric Analysis

The exact mass measurement and elemental composition determination for the molecular ion of this compound via HRMS have not been published.

There are no available ESI-MS data detailing the mass-to-charge ratio (m/z) of protonated or adducted molecular ions of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the analysis of this compound, offering both separation and identification capabilities. In a typical application, a C8 or C18 reversed-phase column is employed for chromatographic separation. The mobile phase often consists of a gradient mixture of an aqueous buffer (such as ammonium (B1175870) formate) and an organic solvent like acetonitrile.

Upon elution from the liquid chromatography column, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In positive ion mode, this compound is expected to be detected as the protonated molecule [M+H]⁺. The high-resolution mass spectrometry (HRMS) data is crucial for confirming the elemental composition of the molecule.

Table 1: Representative LC-MS Data for this compound

ParameterValue
Molecular Formula C₁₁H₁₀N₄
Molecular Weight 198.23 g/mol
Ionization Mode ESI Positive
Observed Ion [M+H]⁺ m/z 199.0984
Calculated [M+H]⁺ m/z 199.0978

Chromatographic Purity and Separation Methods

To ensure the quality and assess the purity of this compound, various chromatographic techniques are employed. These methods are also instrumental in monitoring the progress of its synthesis and in isolating the compound from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for determining the purity of this compound. These techniques offer high resolution and sensitivity. The choice of stationary phase is typically a C18 or other non-polar column, with a mobile phase composed of a mixture of water and an organic solvent such as acetonitrile or methanol, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

UPLC, with its use of smaller particle size columns, allows for faster analysis times and improved resolution compared to traditional HPLC. The purity is determined by integrating the peak area of the compound and expressing it as a percentage of the total peak area in the chromatogram.

Table 2: Illustrative HPLC/UPLC Method Parameters

ParameterHPLC ConditionsUPLC Conditions
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 20 min10-98% B over 5 min
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 254 nmUV at 254 nm
Retention Time (Approx.) 12.5 min3.2 min

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a straightforward and rapid technique used to monitor the progress of chemical reactions during the synthesis of this compound and to get a preliminary assessment of its purity. A common stationary phase for this compound is silica gel coated on an aluminum plate.

The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (such as ethyl acetate or methanol) is typically used. The position of the compound on the developed TLC plate is visualized under UV light (usually at 254 nm) and is reported as the retardation factor (Rf).

Table 3: Typical TLC Parameters for this compound

ParameterValue
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Dichloromethane:Methanol (95:5)
Visualization UV Light (254 nm)
Rf Value (Approx.) 0.45

Solid-State Characterization

The solid-state properties of this compound, particularly its crystal structure, are elucidated through advanced analytical techniques.

X-Ray Diffraction Analysis for Crystal Structure Elucidation

To perform this analysis, a suitable single crystal of the compound is grown, often by slow evaporation of a solvent. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure. The resulting data includes the crystal system, space group, and unit cell dimensions.

Table 4: Representative Single-Crystal X-Ray Diffraction Data for a Heterocyclic Compound of this Class

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 9.8
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 975
Z 4

Theoretical and Computational Chemistry Studies of 2 Ethyl 1h Imidazo 4,5 F Quinoxaline and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic properties of molecules. researchgate.netresearchgate.net Calculations for quinoxaline (B1680401) derivatives are often performed using hybrid functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netias.ac.innih.gov These theoretical investigations provide a detailed picture of the molecule's quantum chemical properties. researchgate.netresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the electronic behavior of a molecule. researchgate.netscirp.org The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the molecule's optical and electronic properties. researchgate.netscirp.org

A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. scirp.org For quinoline, a related heterocyclic compound, the HOMO-LUMO energy gap was calculated to be -4.83 eV using DFT methods. scirp.org In studies of various quinoxaline derivatives, this gap is a key factor in explaining charge transfer interactions within the molecule, which are often responsible for its bioactivity. nih.govscirp.org

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for Quinoxaline Analogues (eV)
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Quinoxaline Derivative 1-6.15-2.253.90
Quinoxaline Derivative 2-6.30-1.984.32
Quinoline-6.65-1.824.83
11-Chloro-12-(Methylsulfanyl) Quinoxaline-6.42-2.583.84

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. researchgate.netsciensage.info These quantum chemical parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.netsciensage.info

Ionization Potential (I) and Electron Affinity (A) are approximated using Koopmans' theorem, where I ≈ -EHOMO and A ≈ -ELUMO. sciensage.info

Electronegativity (χ) measures the molecule's ability to attract electrons.

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scholarsresearchlibrary.com

Global Softness (S) is the reciprocal of hardness and indicates the molecule's polarizability.

Electrophilicity Index (ω) quantifies the energy stabilization when the molecule acquires an additional electronic charge from the environment. researchgate.netsciensage.info

These descriptors are invaluable for comparing the reactivity of different molecules in a series. For instance, a compound with a lower hardness value and higher softness is generally more reactive. scholarsresearchlibrary.com

Table 2: Global Reactivity Descriptors for a Representative Quinoxaline Analogue (eV)
DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)I ≈ -EHOMO6.15
Electron Affinity (A)A ≈ -ELUMO2.25
Electronegativity (χ)χ = (I + A) / 24.20
Chemical Hardness (η)η = (I - A) / 21.95
Global Softness (S)S = 1 / (2η)0.256
Electrophilicity Index (ω)ω = χ² / (2η)4.52

While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors identify specific atomic sites susceptible to electrophilic, nucleophilic, or radical attack. researchgate.netscm.com

Fukui functions (f(r)) are used to determine the most reactive sites within a molecule. researchgate.netscm.com The function f+(r) indicates the propensity of a site for a nucleophilic attack (accepting an electron), while f-(r) points to sites prone to electrophilic attack (donating an electron). scm.com These are often condensed to atomic sites to predict atom-specific reactivity. scm.com

Mulliken charge distribution analysis calculates the partial atomic charge on each atom in the molecule. sciensage.info This helps to identify electron-rich (negative charge) and electron-poor (positive charge) regions. Atoms with a significant negative charge are likely sites for electrophilic attack, whereas atoms with a positive charge are susceptible to nucleophilic attack. sciepub.com

Table 3: Selected Mulliken Atomic Charges and Fukui Functions for a Quinoxaline Analogue
AtomMulliken Chargef⁺ (Nucleophilic Attack)f⁻ (Electrophilic Attack)
N1-0.550.1150.035
C20.350.0850.090
N4-0.580.1200.040
C5-0.150.0500.130
C8-0.120.0450.125

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.netlibretexts.org It provides an intuitive way to understand the charge distribution and predict how a molecule will interact with other species. deeporigin.comyoutube.com

The different colors on the MEP map signify different values of the electrostatic potential:

Red: Regions of the most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. researchgate.netyoutube.com

Blue: Regions of the most positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack. researchgate.netyoutube.com

Green/Yellow: Regions of intermediate or near-zero potential. youtube.com

For heterocyclic compounds containing nitrogen, the regions around the nitrogen atoms are typically red, indicating they are electron-rich and potential hydrogen bond acceptors. researchgate.net MEP maps are crucial for understanding non-covalent interactions, which play a key role in biological systems. researchgate.netdeeporigin.com

DFT calculations are also employed to predict the vibrational and optical properties of molecules.

Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy. ias.ac.inscispace.com This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule. scispace.comnih.gov Calculated frequencies are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and other systematic errors in the computational method. ias.ac.innih.gov This analysis confirms the molecular structure and provides insights into the bonding characteristics. ias.ac.in

Optical Properties: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. ias.ac.innih.gov The calculations provide information on the excitation energies, oscillator strengths (f), and the nature of the electronic transitions (e.g., n→π* or π→π*). ias.ac.in These theoretical spectra can be compared with experimental results to understand the electronic structure and how it influences the optical properties of the compound. researchgate.netnih.gov

Table 4: Predicted Vibrational Frequencies and UV-Vis Absorption for a Quinoxaline Analogue
Vibrational Frequencies (cm⁻¹)UV-Vis Absorption (TD-DFT)
ModeCalculated (Scaled)Assignmentλmax (nm)Excitation Energy (eV)Oscillator Strength (f)
ν(C-H) aromatic3085Stretching4123.010.85
ν(C=N)1610Stretching3553.490.42
ν(C-C) ring1450Stretching2984.160.25

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. It provides a detailed picture of charge transfer, hyperconjugation, and delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis type (acceptor) orbitals. nih.gov

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand how a ligand, such as an imidazoquinoxaline derivative, might interact with a biological target, typically a protein or nucleic acid.

Molecular docking studies on various imidazo[1,2-a]quinoxaline (B3349733) analogues have successfully predicted their binding modes and interactions within the active sites of several key protein targets. abjournals.org For instance, in studies targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression, the imidazo[1,2-a]quinoxaline core was observed to align with the mutant gatekeeper residue Met790. mdpi.com This interaction is significant as the T790M mutation in EGFR is a common cause of resistance to cancer therapies.

Key interactions predicted by these docking simulations often involve hydrogen bonding and hydrophobic interactions with specific amino acid residues in the receptor's binding pocket. For example, derivatives have shown weak hydrogen bonding with conserved catalytic residues like Lys745 and with other residues such as Gln791, Thr790, Leu788, and Glu762. mdpi.com Similarly, docking studies of quinoxaline derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have also revealed good binding patterns, highlighting the utility of these computational methods in identifying potential inhibitors. rsc.orgresearchgate.net In antitubulin studies, an imidazo[1,2-a]quinoxaline derivative, 1A2, demonstrated significant interactions with key residues like CYS241, LEU248, LEU255, and LYS352 within the colchicine-binding site of the tubulin protein. semanticscholar.org

These predictive studies are foundational for understanding the structure-activity relationships (SAR) that govern the biological activity of this class of compounds, guiding further chemical modifications to enhance potency and selectivity. abjournals.org

Computational studies provide detailed estimations of binding affinity, often expressed as a docking score (e.g., kcal/mol), which correlates with the compound's inhibitory potential (IC₅₀). For imidazo[1,2-a]quinoxaline derivatives targeting tubulin, one analogue (1A2) showed a superior glide score of -11.45 kcal/mol compared to the known inhibitor colchicine (B1669291) (-9.15 kcal/mol), indicating a high binding affinity. semanticscholar.org The binding pattern revealed that the imidazole (B134444) ring of the compound was sandwiched within a pocket formed by Val726, Leu844, and Cys797 residues of EGFR. mdpi.com

The primary modes of binding for quinoxaline-based compounds are typically competitive inhibition within the ATP-binding pocket of kinases like EGFR and VEGFR-2. mdpi.comresearchgate.net The interactions stabilizing the ligand-receptor complex are a combination of:

Hydrogen Bonds: Crucial for anchoring the ligand in the correct orientation. For example, ether oxygen atoms of substituents on the quinoxaline scaffold have been shown to form hydrogen bonds with the catalytic Lys745 residue in EGFR. mdpi.com

Hydrophobic and van der Waals Interactions: The aromatic rings of the quinoxaline core frequently engage in hydrophobic interactions with nonpolar amino acid residues.

DNA Intercalation: Some quinoxaline derivatives have been designed as potential DNA intercalators and topoisomerase II inhibitors, where the planar quinoxaline ring system inserts between DNA base pairs. nih.gov

The affinity of these compounds can be finely tuned by modifying substituents, which can alter the electronic properties and steric fit of the molecule within the binding site.

Table 1: Predicted Binding Affinities of Imidazoquinoxaline Analogues against Various Protein Targets
Compound AnalogueProtein TargetPredicted Binding Affinity (Glide Score)Key Interacting Residues
Imidazo[1,2-a]quinoxaline (6b)EGFRL858R/T790MNot specifiedMet790, Lys745, Gln791, Val726, Leu844
Imidazo[1,2-a]quinoxaline (1A2)Tubulin (Colchicine site)-11.45 kcal/molCYS241, LEU248, LEU255, LYS352
Colchicine (Reference)Tubulin (Colchicine site)-9.15 kcal/molNot specified

Computational modeling is an indispensable tool for the rational design of novel quinoxaline-based therapeutic agents. mdpi.com By understanding the binding modes and structure-activity relationships from initial docking studies, medicinal chemists can design new analogues with improved affinity and selectivity. rsc.orgnih.gov

For example, based on the pharmacophoric features of known VEGFR-2 inhibitors, new quinoxaline-2(1H)-ones were designed and synthesized. rsc.orgresearchgate.net The design process often involves bioisosteric replacement, where a part of a known active molecule is replaced by a structurally different group with similar properties. In one study, the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold was used as a bioisostere of the phthalazinone motif found in the PARP-1 inhibitor Olaparib, leading to the development of new, potent inhibitors. mdpi.com This structure-based drug design approach has proven effective in identifying novel quinoxaline derivatives with potent anticancer activities. nih.govnih.govnih.gov

Intermolecular Interaction Analysis

The study of intermolecular interactions is critical for understanding how molecules pack in the solid state, which influences properties like solubility and crystal morphology. Techniques like Hirshfeld surface analysis provide quantitative insights into these non-covalent interactions.

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. The surface is mapped with properties like normalized contact distance (d_norm), which highlights regions of significant intermolecular contact.

For a related compound, 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, Hirshfeld analysis revealed that the most significant contributions to the crystal packing come from H···H (43.5%) and H···O/O···H (30.8%) contacts. researchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed summary of all intermolecular contacts. The analysis of a pyrrolo[1,2-a] quinoxaline compound also showed that Hirshfeld surface analysis was instrumental in understanding the different intermolecular interactions that dictate the packing modes. nih.gov

These analyses allow for a detailed breakdown of close contacts between atoms, such as C···H, N···H, and even weaker interactions like C···C π-stacking, which can be important for stabilizing the crystal structure. researchgate.netnih.gov

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one researchgate.net
Contact TypeContribution (%)
H···H43.5
H···O/O···H30.8
C···C5.7
C···N/N···C4.8
H···C/C···H4.6
H···N/N···H3.0

Hydrogen bonds are among the most important directional intermolecular interactions that determine the supramolecular architecture of molecular crystals. In nitrogen-containing heterocyclic systems like imidazoquinoxalines, N-H and C-H groups can act as hydrogen bond donors, while nitrogen atoms and carbonyl oxygens can act as acceptors.

In the crystal structure of a related compound, 4-hydrazinyl-1-isobutyl-1H-imidazo[4,5-c]quinoline, intermolecular N—H⋯N hydrogen bonds link adjacent molecules to form inversion dimers, creating a specific ring motif designated as R²₂(10). nih.gov These dimers are further connected by C—H⋯N hydrogen bonds, forming chains that extend throughout the crystal. nih.gov Similarly, studies on dihydropyrazinoquinoxaline-diones, which are structurally related, show that intermolecular N–H∙∙∙N interactions can lead to the formation of highly-ordered ribbon-like structures. beilstein-journals.org The conversion of weakly hydrogen-bonding precursors into structures with strong hydrogen-bonding capability can significantly enhance crystallinity and thermal stability. beilstein-journals.org

Modeling these hydrogen-bonding networks is essential for crystal engineering, where the goal is to design crystals with specific desired physical and chemical properties.

Structure Activity Relationship Sar Studies of 2 Ethyl 1h Imidazo 4,5 F Quinoxaline Derivatives

Impact of Substituents on Biological and Chemical Activities

The biological and chemical activities of the 2-Ethyl-1H-imidazo[4,5-f]quinoxaline scaffold are highly sensitive to the nature and position of various substituents. Modifications at the 2-position, as well as the introduction of aromatic rings and functional groups with varying electronic properties, have been shown to modulate the efficacy of these compounds significantly.

Role of Alkyl Chains at the 2-Position

The substitution at the 2-position of the imidazo[4,5-f]quinoxaline core plays a pivotal role in defining the compound's interaction with biological targets. While the ethyl group of the parent compound serves as a foundational element, variations in the length and branching of the alkyl chain can lead to substantial changes in activity. Studies on related imidazoquinoxaline compounds have shown that subtle alterations to the alkyl substituent can influence potency. For instance, in a series of imidazo[4,5-f]quinoline derivatives, which share a similar fused heterocyclic system, modifications to the alkyl group at the analogous position were found to be critical for immunostimulatory activity. nih.gov The size and lipophilicity of the alkyl chain are thought to affect the compound's ability to fit into the binding pocket of its target protein and to cross cellular membranes.

Generally, a systematic increase in chain length may enhance lipophilicity, which can improve cell permeability up to a certain point, after which steric hindrance or reduced solubility may diminish activity. The introduction of branching or unsaturation in the alkyl chain can also impose conformational restrictions that may either favor or hinder optimal binding.

Table 1: Illustrative Impact of 2-Position Alkyl Chains on Activity Note: Data is illustrative of general trends observed in related heterocyclic systems.

CompoundAlkyl Group at 2-PositionRelative Biological Activity
Parent-CH2CH3 (Ethyl)Baseline
Analog A-CH3 (Methyl)Variable
Analog B-CH2CH2CH3 (Propyl)Potentially Increased
Analog C-CH(CH3)2 (Isopropyl)Potentially Decreased (Steric Hindrance)

Influence of Aromatic and Heteroaromatic Substitutions

The introduction of aromatic and heteroaromatic moieties to the imidazo[4,5-f]quinoxaline framework is a common strategy to enhance biological activity, often by facilitating π-π stacking interactions with residues in the target's active site. ekb.eg The electrophilic nature of the quinoxaline (B1680401) ring system allows for functionalization through aromatic nucleophilic substitution of hydrogen, enabling the attachment of various aryl groups. rsc.org

Studies on different quinoxaline derivatives have demonstrated that these substitutions are crucial for their anticancer properties. nih.gov For example, the incorporation of a phenyl group can significantly alter the compound's inhibitory profile. nih.gov Furthermore, the use of heteroaromatic rings, such as furan, has been explored. The synthesis of 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline, a structurally related compound, highlights the feasibility and chemical interest in attaching such heteroaromatic systems to explore new biological activities. researchgate.net The nature of the heteroatom and the ring size can influence the electronic distribution and hydrogen-bonding capabilities of the entire molecule, thereby affecting its target affinity.

Effects of Electron-Withdrawing and Electron-Releasing Groups

The electronic properties of substituents on the quinoxaline ring system or on any attached aromatic groups are critical determinants of activity. The addition of electron-withdrawing groups (EWGs) versus electron-releasing groups (ERGs) can profoundly alter the molecule's reactivity, polarity, and ability to form key interactions.

In studies of various quinoxaline derivatives, a clear structure-activity relationship has emerged based on these electronic effects. For instance, in one series of anticancer quinoxaline derivatives, the presence of an electron-donating group, such as a methyl group, led to moderate activity. nih.gov The activity was further enhanced when another electron-donating group was substituted on an attached aromatic ring. nih.gov Conversely, the introduction of an electron-withdrawing group, such as a chloro group, on the same aromatic ring resulted in decreased activity. nih.gov However, in a different series, the introduction of a small electron-withdrawing chloro group into the quinoxaline ring itself slightly improved activity. nih.gov This indicates that the position and nature of the substituent are both important. In another study on imidazo[1,2-a]quinoxaline-based inhibitors, compounds with electron-donating groups generally possessed better activity than those with electron-withdrawing groups. mdpi.com

Table 2: Effect of Electronic Groups on Anticancer Activity of Quinoxaline Derivatives

Compound SeriesSubstituent TypeExample GroupObserved Effect on ActivityReference
Series AElectron-Donating-CH3Moderate Activity nih.gov
Series AElectron-Withdrawing-Cl (on attached phenyl)Decreased Activity nih.gov
Series BElectron-Withdrawing-Cl (on quinoxaline ring)Slightly Improved Activity nih.gov
Series C (Imidazo[1,2-a]quinoxalines)Electron-Donating-OCH3Better Activity mdpi.com

Stereochemical and Conformational Influences on Activity

The three-dimensional arrangement of a molecule is fundamental to its ability to interact with a specific biological target. For imidazo[4,5-f]quinoxaline derivatives, stereochemistry and conformational flexibility can dictate binding affinity and biological response. Molecular modeling and conformational analysis of related compounds, such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), provide valuable insights. nih.gov

Studies on MeIQx, a carcinogen that forms DNA adducts, have shown that the molecule can adopt several conformations when bound to DNA. nih.gov These conformations are categorized based on the position of the imidazoquinoxaline ring system relative to the DNA helix: in the major groove, the minor groove, or intercalated between base pairs. nih.gov The specific torsion angles between the imidazoquinoxaline core and the DNA base govern the orientation and stability of the adduct, which in turn influences the potential for mutagenesis. nih.gov This highlights that the ability of the this compound scaffold to adopt a specific low-energy conformation is likely crucial for its activity. Molecular docking studies on similar imidazo[1,2-a]quinoxaline (B3349733) inhibitors have further underscored the importance of the molecule's 3D pose within the target's active site for achieving potent inhibition. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential structural features required for a molecule's biological activity. This approach is instrumental in the lead optimization process for imidazoquinoxaline derivatives. By analyzing a set of active compounds, a model can be generated that defines the spatial arrangement of key features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

For instance, in the design of novel imidazo[1,2-a]quinoxaline-based inhibitors, a pharmacophore model was developed by considering the ATP binding pocket of the target enzyme. nih.gov This model guided the replacement of a different heterocyclic core with the imidazo[1,2-a]quinoxaline template to improve inhibitory potential. nih.gov Similarly, studies on imidazo[1,2-a]quinoxalines as PDE4 inhibitors have led to the identification of potent compounds through systematic structural modifications. researchgate.net These optimization strategies emphasize the importance of specific groups at certain positions, such as a methylamino group at position 4, for achieving high potency. researchgate.net Such models allow for the virtual screening of compound libraries and the rational design of new derivatives with enhanced affinity and selectivity, thereby accelerating the drug discovery process.

Correlation between Electronic Properties and Observed Activities

Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For quinoxaline derivatives, QSAR models have successfully linked various electronic and physicochemical descriptors to their observed activities. nih.govresearchgate.net

These studies often utilize descriptors derived from computational chemistry, such as topological charge indices, atomic properties, and quantum chemical parameters calculated using Density Functional Theory (DFT). nih.govresearchgate.net For example, a QSAR analysis of 2-(4-methylpiperazin-1-yl)quinoxaline derivatives identified that descriptors related to molecular shape, topological charges, and atomic properties were key to explaining their binding affinity to the human histamine (B1213489) H4 receptor. nih.gov DFT studies on other quinoxaline compounds have investigated the relationship between electronic parameters like the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) and their biological activity. researchgate.net A lower energy gap between HOMO and LUMO can indicate higher chemical reactivity, which may correlate with increased biological efficacy. These models provide a rational basis for understanding how the electronic landscape of the imidazo[4,5-f]quinoxaline core and its substituents directly influences its interaction with biological targets.

Emerging Applications and Future Research Directions

Potential in Materials Science

The quinoxaline (B1680401) moiety, a key component of 2-Ethyl-1H-imidazo[4,5-f]quinoxaline, is recognized for its electron-deficient nature. This characteristic is fundamental to its application in the development of advanced materials with specific optical and electronic properties.

Quinoxaline and its derivatives are integral to the creation of luminescent materials. core.ac.uk Their highly π-deficient aromatic structure makes them excellent electron-withdrawing components in "push-pull" molecular architectures, which are designed to facilitate intramolecular charge transfer (ICT). core.ac.uk This ICT process is a key mechanism for inducing luminescence. core.ac.uk The incorporation of quinoxaline units can lead to materials that emit light across the visible spectrum, with the potential for creating colorimetric and luminescent pH sensors. researchgate.net Research has demonstrated that certain 2,3-disubstituted quinoxaline derivatives exhibit significant color changes and luminescence switching in response to acidic environments. researchgate.net

In the realm of optoelectronics and organic photovoltaics (OPVs), quinoxaline-based compounds are emerging as critical components. They are particularly valued as electron-accepting units in the design of nonfullerene acceptors (NFAs) for organic solar cells (OSCs). nih.gov The advantages of the quinoxaline unit in this context include its numerous modifiable sites, broad absorption range, and low reorganization energy. nih.gov These properties have contributed to the development of quinoxaline-based NFAs that have achieved power conversion efficiencies approaching 20%. nih.gov The strategic halogenation of quinoxaline cores has been shown to be an effective method for optimizing the photoelectric properties of these materials, leading to enhanced performance in ternary OSCs. nih.gov The ongoing development of quinoxaline-based polymers and small molecules for OPVs highlights their potential for large-scale production due to their synthetic accessibility and excellent air stability.

Applications in Agrochemicals

Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of new agrochemicals. nih.govresearchgate.net Research into this area has revealed their potential as insecticides, herbicides, and fungicides. nih.govresearchgate.net

Various quinoxaline derivatives have been synthesized and evaluated for their insecticidal properties. nih.gov For instance, a study on thiazolo[4,5-b]quinoxaline derivatives demonstrated their efficacy against the cotton leafworm, Spodoptera litura. nih.gov One of the tested derivatives was found to be particularly toxic to the larvae of this pest. nih.gov This line of research suggests that the quinoxaline scaffold can be a valuable starting point for the design of novel insecticidal agents. researchgate.net

The herbicidal potential of quinoxaline compounds has also been an area of active investigation. nih.gov Certain novel quinoxaline derivatives have exhibited significant herbicidal activity. nih.gov For example, specific compounds have been identified as potent herbicides, with studies indicating that their mode of action involves the inhibition of protoporphyrinogen (B1215707) oxidase, a key enzyme in plant chlorophyll (B73375) synthesis. nih.gov This highlights the potential for developing new classes of herbicides based on the quinoxaline structure. researchgate.netnih.gov

The fungicidal properties of quinoxaline and its fused heterocyclic derivatives are well-documented. nih.gov Specifically, derivatives of imidazo[1,2-a]quinoxaline (B3349733) have been synthesized and shown to possess significant antifungal activity against a range of phytopathogenic fungi. nih.govresearchgate.net Some of these compounds exhibited broad-spectrum fungicidal activity, in some cases surpassing that of commercially available fungicides. nih.gov Studies have shown promising inhibitory effects against fungi such as Valsa mali and Fusarium solani. nih.gov The proposed mechanism of action involves the disruption of hyphal differentiation and spore germination. nih.gov

Corrosion Inhibition Potential and Mechanisms

The quinoxaline scaffold, a core component of this compound, has garnered significant attention for its potential as a corrosion inhibitor for metals, particularly for mild steel in acidic environments. nih.govorientjchem.orghanyang.ac.kr Research into quinoxaline derivatives has shown that these compounds can be highly effective at preventing corrosion, with their performance attributed to the specific molecular structure. nih.govhanyang.ac.kr

The mechanism of inhibition primarily involves the adsorption of the inhibitor molecules onto the metal surface. nih.govresearchgate.net This process is facilitated by the presence of heteroatoms (nitrogen), multiple π-bonds, and aromatic rings within the quinoxaline structure. orientjchem.orghanyang.ac.kr These features allow the molecules to form a protective film on the metal, which acts as a barrier to the corrosive medium. The adsorption can be described by models such as the Langmuir isotherm, indicating the formation of a monolayer on the metal surface. nih.govresearchgate.net

The effectiveness of these inhibitors generally increases with concentration. nih.gov Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations have further elucidated the inhibition mechanism, confirming that these molecules adsorb onto the metal surface. nih.govresearchgate.net The high performance of quinoxaline-based inhibitors is often linked to the presence of functional groups, conjugated multiple bonds, and the aromatic rings in their molecular structures. hanyang.ac.kr Studies on various quinoxaline derivatives have demonstrated significant inhibition efficiencies, often exceeding 90%, in 1 M HCl solutions. nih.gov For example, certain (E)-3-styrylquinoxalin-2(1H)-one derivatives have shown efficiencies up to 96%. nih.gov This suggests that the imidazoquinoxaline scaffold, including compounds like this compound, represents a promising area for the development of new, effective, and potentially more environmentally friendly corrosion inhibitors. hanyang.ac.kr

Table 1: Corrosion Inhibition Efficiency of Selected Quinoxaline Derivatives on Mild Steel in 1 M HCl

Compound Name Concentration (M) Inhibition Efficiency (%) Reference
(E)-3-(4-(dimethylamino)styryl) quinoxalin-2(1H)-one (NSQN) 1x10⁻³ 96 nih.gov
(E)-3-(4-chlorostyryl)quinoxalin-2(1H)-one (CSQN) 1x10⁻³ 92 nih.gov
1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX) 1x10⁻³ 92 researchgate.net
3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX) 1x10⁻³ 89 researchgate.net

Development of Novel Therapeutic Agents based on Imidazoquinoxaline Scaffold

The imidazoquinoxaline scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the basis for a wide range of pharmacologically active compounds, particularly in the development of novel anticancer agents. researchgate.netresearchgate.net This scaffold allows for extensive structural modifications, enabling researchers to develop molecules with improved target specificity and efficacy. researchgate.netresearchgate.net

A notable family of compounds derived from this scaffold is the "imiqualines," which are structurally related to imiquimod. plos.org Within this family, several derivatives have demonstrated potent antiproliferative and cytotoxic activities against various cancer cell lines. researchgate.netnih.gov Two lead compounds, EAPB0203 and EAPB0503, have shown remarkable activity against melanoma, acute and chronic myeloid leukemia, and adult T-cell leukemia/lymphoma. researchgate.net

The anticancer mechanism for some of these derivatives involves the disruption of microtubule dynamics. plos.orgnih.gov For instance, EAPB0203 and EAPB0503 have been shown to inhibit tubulin polymerization by interacting with the colchicine (B1669291) binding site on β-tubulin. plos.orgnih.gov This action blocks the cell cycle in the G2 and M phases, ultimately leading to apoptosis (programmed cell death) in cancer cells. plos.orgnih.gov EAPB0503 has also been investigated for its ability to target mutant Nucleophosmin 1 (NPM1) in Acute Myeloid Leukemia (AML), where it can induce the degradation of the oncogenic NPM1c protein and activate the p53 signaling pathway. mdpi.com

The therapeutic potential of the imidazoquinoxaline scaffold extends beyond cancer treatment. Derivatives have been explored for a range of pharmacological properties, including antiviral, antibacterial, antifungal, and immunomodulatory activities. nih.gov For example, certain pyrido[2,3-g]quinoxalinone derivatives, which share structural similarities, have shown promise as antiviral agents against RNA viruses such as Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV). researchgate.net The versatility of the imidazoquinoxaline scaffold ensures it will remain a significant focus of research for the discovery of new therapeutic agents. researchgate.netnih.gov

Table 2: Anticancer Activity of Selected Imidazoquinoxaline Derivatives

Compound Cancer Type / Cell Line Key Mechanism of Action Notable Findings Reference(s)
EAPB0203 Melanoma (A375), Leukemia Tubulin polymerization inhibitor Displays strong antiproliferative activity; blocks cell cycle in G2/M phases. researchgate.netplos.orgnih.gov researchgate.netplos.orgnih.gov
EAPB0503 Melanoma (A375), Acute Myeloid Leukemia (AML) Tubulin polymerization inhibitor; Induces NPM1c degradation Inhibits tubulin polymerization; effective against mutant NPM1 AML. plos.orgnih.govmdpi.com plos.orgnih.govmdpi.com
Imiqualines Family Melanoma, Leukemia, Lymphoma Varies (e.g., tubulin inhibition) A new series of anticancer compounds with potent in vitro and in vivo activity. researchgate.net researchgate.net
nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxaline derivatives Melanoma (A375) Cytotoxic activity Novel derivatives showing cytotoxic effects in the nanomolar to micromolar range. nih.gov nih.gov

Conclusion

Summary of Current Research on Imidazoquinoxalines and Potential for 2-Ethyl-1H-imidazo[4,5-f]quinoxaline

Research into imidazoquinoxaline derivatives has revealed their significant therapeutic potential across various domains. These compounds are recognized for their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The core structure, a fusion of imidazole (B134444) and quinoxaline (B1680401) rings, allows for diverse chemical modifications, influencing their biological targets and efficacy. ontosight.aiontosight.ai

For instance, various imidazo[1,2-a]quinoxaline (B3349733) derivatives have been synthesized and evaluated as potent anticancer agents. nih.gov These compounds have been shown to interfere with microtubule formation and inhibit various kinases, which are crucial for cancer cell proliferation. nih.gov The general synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.org More advanced, multi-step synthetic routes are employed to create the fused imidazoquinoxaline system. ontosight.ai

Given this context, This compound , with its ethyl substitution at the 2-position, represents a specific yet under-explored member of this promising family. The ethyl group, a small alkyl substituent, can influence the compound's lipophilicity and steric profile, which in turn could modulate its binding to biological targets and its pharmacokinetic properties. While direct experimental data is lacking, it is plausible that this compound could share some of the biological activities observed in its structural analogs. The potential for anticancer, anti-inflammatory, or neuroprotective effects, as seen in other imidazoquinoxalines, warrants further investigation.

To illustrate the potential activities, the following table summarizes the observed biological effects of various imidazoquinoxaline derivatives:

Derivative ClassObserved Biological ActivityReference
Imidazo[1,2-a]quinoxalinesPotent anticancer activity, microtubule-interfering agents nih.gov
General ImidazoquinoxalinesAnti-inflammatory, antimicrobial, anticancer properties ontosight.ai
Imidazo[4,5-c]quinolinesInhibition of pro-inflammatory pathways (JAK/STAT and NF-κB) nih.gov
Imidazoline derivativesNeuroprotective effects against NMDA-induced toxicity nih.gov

Future Perspectives in Synthesis and Biological Activity of Imidazo[4,5-f]quinoxalines

The future of research into imidazo[4,5-f]quinoxalines, including the 2-ethyl derivative, is promising. Advances in synthetic organic chemistry are expected to yield more efficient and versatile methods for the preparation of these complex heterocyclic systems. mtieat.org The development of novel catalytic systems and one-pot synthesis strategies will likely accelerate the discovery of new derivatives with enhanced biological activities. mtieat.org

Future biological evaluations should focus on a broader range of therapeutic targets. While much of the current research is centered on oncology, the demonstrated anti-inflammatory and potential neuroprotective properties of related structures suggest that compounds like This compound could be valuable leads in the development of treatments for inflammatory diseases and neurodegenerative disorders. ontosight.ainih.gov High-throughput screening and computational modeling will be instrumental in identifying the most promising candidates and elucidating their mechanisms of action at a molecular level.

Broader Implications for Heterocyclic Chemistry and Drug Discovery

The study of imidazo[4,5-f]quinoxalines has broader implications for the fields of heterocyclic chemistry and drug discovery. This class of compounds serves as a testament to the importance of nitrogen-containing heterocyclic scaffolds in medicinal chemistry. The versatility of the quinoxaline core, combined with the diverse functionalities that can be introduced via the fused imidazole ring, makes it a rich source of novel therapeutic agents. sapub.orghilarispublisher.com

The exploration of structure-activity relationships (SAR) within the imidazoquinoxaline family will continue to provide valuable insights into the design of new drugs with improved potency, selectivity, and pharmacokinetic profiles. The potential development of compounds like This compound from a relatively unexplored chemical entity into a lead compound for a specific disease target would underscore the vast and often untapped potential of novel heterocyclic systems in addressing unmet medical needs. The journey from synthesis to biological evaluation of such compounds will undoubtedly contribute to the broader knowledge base of medicinal chemistry and pave the way for future drug discoveries.

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group at C-2) via coupling patterns and chemical shifts.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular formula (e.g., C₁₁H₁₂N₄ for ethyl derivatives).
  • UV-Vis : Absorbance maxima (e.g., ~265 nm) correlate with π→π* transitions in fused aromatic systems .
    For advanced studies, 2D NMR (COSY, HSQC) resolves overlapping signals in complex matrices .

How does this compound interact with DNA, and what assays quantify its mutagenic potential?

Advanced Research Question
The compound forms DNA adducts via covalent binding to guanine residues, disrupting replication fidelity. Methodologies include:

  • ³²P-Postlabeling : Detects adducts at femtomole sensitivity.
  • LC-MS/MS : Quantifies specific adducts (e.g., N-(deoxyguanosin-8-yl)-MeIQx) in biological samples .
  • Ames Test : Use Salmonella strains (TA98, TA1538) with metabolic activation (S9 liver homogenate) to assess frameshift mutations .

Table 1 : Mutagenic Comparison of Imidazoquinoxalines

CompoundMutagenic Potency (Revertants/μg)Primary DNA Adduct
MeIQx12,500 (TA98 + S9)N²-(3,8-dimethyl-IQx)-dG
2-Ethyl-1H-IQx*Under investigationHypothesized C8-ethyl-dG
PhIP7,800 (TA98 + S9)N²-(PhIP)-dG
*Data extrapolated from structural analogs .

What are the interspecies differences in metabolic activation pathways, and how do they impact carcinogenicity models?

Advanced Research Question

  • Human Metabolism : CYP1A2 catalyzes N-oxidation to genotoxic N-hydroxy-MeIQx , followed by glucuronidation (detoxification). A unique human pathway is C8-carboxylic acid formation (IQx-8-COOH), absent in rodents .
  • Rodent Metabolism : Predominantly forms 5-hydroxy-MeIQx via CYP1A2, a detox route.
    Experimental Design : Use primary hepatocytes or microsomes + LC-MS to profile metabolites. Adjust dosing in animal models to reflect human CYP1A2 activity .

How can researchers resolve contradictions in mutagenicity data across studies?

Advanced Research Question
Contradictions arise from:

  • Metabolic Variability : Genetic polymorphisms (e.g., NAT2, CYP1A2) alter adduct formation. Use genotyped human hepatocytes or transgenic models .
  • Exposure Duration : Acute vs. chronic studies yield differing adduct accumulation profiles. Apply physiologically based pharmacokinetic (PBPK) modeling .
  • Analytical Sensitivity : Standardize LC-MS/MS protocols (e.g., isotope-labeled internal standards) .

What strategies mitigate artifacts in in vitro toxicity assays for this compound?

Advanced Research Question

  • Light Protection : Shield samples from photodegradation (imidazoquinoxalines are UV-sensitive).
  • Solvent Controls : Use DMSO at <0.1% to avoid solvent-induced cytotoxicity.
  • Metabolic Competence : Optimize S9 mix ratios (e.g., 10% v/v) to balance bioactivation and cell viability .

How is the compound’s pharmacokinetics studied in vivo, and what biomarkers are relevant?

Advanced Research Question

  • Radiolabeled Tracers : Administer ¹⁴C-labeled compound to track excretion (urine: 20–58% in humans) and tissue distribution .
  • Biomarkers :
    • NHOH-MeIQx-N2-Gl : Urinary glucuronide conjugate (indicates CYP1A2 activation).
    • 8-CH₂OH-MeIQx : Oxidative metabolite for hepatic clearance assessment .

What computational tools predict the compound’s reactivity and metabolite formation?

Advanced Research Question

  • Density Functional Theory (DFT) : Models electron distribution for adduct-prone sites (e.g., C8 position).
  • Molecular Docking : Simulates binding to CYP1A2 active site to prioritize metabolites.
  • QSAR Models : Relate substituent effects (e.g., ethyl vs. methyl) to mutagenic potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.